ACEMETACINTERT-BUTYLESTER
Description
Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Derivative Research
Acemetacin (B1664320) tert-butyl ester is a derivative of Acemetacin, which itself is a derivative of the well-established NSAID, Indomethacin (B1671933). drugbank.comncats.io Research into NSAID derivatives is a significant area of medicinal chemistry focused on enhancing the therapeutic profile of existing drugs. The primary goals of creating derivatives are to improve efficacy, reduce adverse effects, and optimize pharmacokinetic properties. A major focus of this research for traditional NSAIDs has been to mitigate the gastrointestinal toxicity associated with the inhibition of cyclooxygenase-1 (COX-1), an enzyme that has a protective role in the stomach lining. acs.orgbenthamscience.com The development of derivatives like Acemetacin and its esters represents a targeted effort to create safer anti-inflammatory agents. drugbank.com
Historical Overview of Indomethacin and Acemetacin Derivatives in Pharmaceutical Chemistry
The journey into Acemetacin derivatives begins with Indomethacin. First discovered in 1963 and approved for medical use in the United States in 1965, Indomethacin established itself as one of the most potent NSAIDs available for treating conditions such as rheumatoid arthritis, osteoarthritis, and gout. drugbank.comnih.govnih.gov It belongs to the indole-acetic acid class of NSAIDs. nih.gov
Despite its high potency, the clinical use of Indomethacin is often limited by its side effects, particularly gastrointestinal issues. acs.org This led to the development of Acemetacin, a carboxymethyl ester of Indomethacin, in an effort to enhance gastric tolerability. drugbank.com Acemetacin acts as a prodrug, being metabolized in the body to its active form, Indomethacin. drugbank.comncats.io Further derivatization, such as the creation of Acemetacin tert-butyl ester, represents a subsequent step in the chemical exploration of this lineage, primarily investigated as a key intermediate in the synthesis of Acemetacin itself. google.com
Significance of Esterification Strategies in Medicinal Chemistry for Compound Modulation
Esterification is a fundamental and widely employed strategy in medicinal chemistry for modifying the properties of drug molecules, often in the context of creating prodrugs. nih.govopenmedicinalchemistryjournal.com A prodrug is an inactive or less active compound that is converted into the active drug within the body. semanticscholar.org For NSAIDs, many of which are carboxylic acids, esterification of the carboxyl group is a common approach to temporarily mask this acidic functional group. benthamscience.comopenmedicinalchemistryjournal.com
The rationale behind this strategy is compelling. The free carboxylic acid moiety is often implicated in the direct irritation of the gastric mucosa, a primary cause of NSAID-induced gastrointestinal side effects. benthamscience.comresearchgate.net By converting it into an ester, the compound becomes more lipophilic and less acidic, which can lead to several advantages:
Reduced Gastric Irritation: Masking the acidic group diminishes direct contact irritation with the stomach lining. openmedicinalchemistryjournal.comresearchgate.net
Improved Bioavailability: Increased lipophilicity can enhance absorption through biological membranes. nih.gov
Modified Pharmacokinetics: The rate of hydrolysis of the ester in the body can be controlled to influence the release and duration of action of the active drug. nih.gov
The tert-butyl ester, in particular, is a specific type of ester group used in organic synthesis and medicinal chemistry. Tert-butyl esters are known to be cleavable under specific acidic conditions, a property that can be exploited in drug synthesis and delivery. google.comresearchgate.net
Defining the Scope and Objectives of Academic Inquiry on Acemetacin tert-butyl ester
Academic and industrial research concerning Acemetacin tert-butyl ester is primarily focused on its role as a chemical intermediate. The main objectives of inquiry into this compound include:
Synthetic Utility: Investigating its formation from Indomethacin and its efficient conversion to Acemetacin. A key finding is a process where Acemetacin tert-butyl ester can be synthesized and isolated in high purity (98.1%) and yield (95%) before being selectively cleaved to form Acemetacin. google.com
Chemical Characterization: Determining its physicochemical properties, such as melting point, molecular formula, and weight. google.comnih.gov
Process Optimization: Developing cost-effective and scalable methods for its synthesis and subsequent cleavage, as highlighted by a patented process that avoids costly reagents and complex safety measures. google.com
Impurity Profiling: Identifying and characterizing it as a potential impurity in the final Acemetacin drug product. nih.gov
The primary scope of research is therefore not on its direct therapeutic action but on its crucial position within the manufacturing process of Acemetacin, ensuring the purity and yield of the final active pharmaceutical ingredient.
Research Findings on Acemetacin tert-butyl ester
Detailed research, primarily documented in patent literature, outlines the synthesis and properties of Acemetacin tert-butyl ester as a key intermediate in the production of Acemetacin.
One patented method describes the reaction of Indomethacin with tert-butyl chloroacetate (B1199739) in the presence of potassium carbonate and a phase-transfer catalyst (benzyltriethylammonium chloride) in acetone. This process yields Acemetacin tert-butyl ester, which can be isolated by adding water to the reaction mixture, causing the ester to crystallize. google.com
Table 1: Synthesis and Properties of Acemetacin tert-butyl ester
| Parameter | Value/Description | Reference |
|---|---|---|
| Starting Material | Indometacin | google.com |
| Key Reagents | tert-butyl chloroacetate, Potassium carbonate, Benzyltriethylammonium chloride | google.com |
| Solvent | Acetone | google.com |
| Reaction Temperature | 40°C | google.com |
| Isolated Yield | 95.2% of theory | google.com |
| Purity (by HPLC) | 98.1% | google.com |
| Melting Point | 100° to 101°C | google.com |
The subsequent step involves the selective cleavage of the tert-butyl ester group to yield Acemetacin. This can be achieved using catalytic amounts of concentrated sulfuric acid or a sulphonic acid like p-toluenesulphonic acid in a suitable solvent such as acetic acid. google.com
Table 2: Chemical Information for Acemetacin tert-butyl ester
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C25H26ClNO6 | nih.gov |
| Molecular Weight | 471.93 g/mol | nih.gov |
| Systematic Name | 1,1-DIMETHYLETHYL (((1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL)ACETYL)OXY)ACETATE | nih.gov |
| CAS Registry Number | 75302-98-6 | molaid.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6/c1-15-19(13-22(28)32-14-23(29)33-25(2,3)4)20-12-18(31-5)10-11-21(20)27(15)24(30)16-6-8-17(26)9-7-16/h6-12H,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYWWHOBBPHPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539065 | |
| Record name | 2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75302-98-6 | |
| Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75302-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl acemetacin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075302986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butoxycarbonyl)methyl 2-[1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methylindol-3-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACEMETACIN TERT-BUTYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL06PB8AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Acemetacin Tert Butyl Ester
Elucidation of Synthetic Pathways for Acemetacin (B1664320) tert-butyl ester
The synthesis of Acemetacin tert-butyl ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Acemetacin, involves the formation of a tert-butyl ester linkage. While specific literature detailing a singular, optimized pathway for Acemetacin tert-butyl ester is not extensively published, its synthesis can be logically derived from standard esterification methodologies applied to its parent compound, Acemetacin, or its precursor, Indomethacin (B1671933).
A plausible and common synthetic approach is the direct esterification of Acemetacin with a tert-butyl source. This can be achieved by reacting Acemetacin with tert-butanol (B103910) under acidic conditions or, more efficiently, with reagents like tert-butyl bromoacetate (B1195939). An analogous method has been described for the synthesis of aceclofenac (B1665411) tert-butyl ester, where diclofenac (B195802) sodium is reacted with tert-butyl bromoacetate in the presence of a catalyst like potassium iodide. google.com This suggests a similar pathway where the sodium or potassium salt of Acemetacin is reacted with a tert-butyl haloacetate to yield the final product.
Another viable route involves the initial synthesis of Acemetacin itself, which is the glycolic acid ester of Indomethacin. google.com Subsequently, the terminal carboxylic acid group of Acemetacin can be esterified. The direct esterification with tert-butanol is often challenging due to the steric hindrance of the tert-butyl group and the propensity for the dehydration of tert-butanol to isobutylene (B52900) under acidic conditions. asianpubs.org Therefore, milder conditions or alternative tert-butylating agents are generally preferred.
Optimization of Esterification Reactions and Conditions
Optimizing the synthesis of Acemetacin tert-butyl ester focuses on maximizing yield while minimizing side reactions, particularly the degradation of the starting materials or the dehydration of the alcohol. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.
For the esterification of a carboxylic acid with tert-butanol, solid acid catalysts are often employed to create a more environmentally benign process that simplifies catalyst separation. asianpubs.org Catalysts such as silicotungstic acid supported on bentonite (B74815) have been shown to be effective for the synthesis of tert-butyl acetate (B1210297), achieving high yields. asianpubs.org The optimization of such a reaction would involve varying the catalyst loading, the molar ratio of reactants, and the temperature to find the ideal balance between reaction rate and selectivity.
When using a method involving a tert-butyl haloacetate, reaction conditions such as temperature and time are critical. For instance, in a related synthesis, a reaction temperature of 60-70°C for 4-5 hours was found to be optimal. google.com The choice of solvent is also crucial; solvents like ethanol (B145695) or dimethylformamide are often used.
The table below outlines typical parameters investigated during the optimization of the esterification of a carboxylic acid with tert-butanol using a supported solid acid catalyst.
| Parameter | Range Investigated | Optimal Condition Example | Effect on Yield |
|---|---|---|---|
| Catalyst Loading (% wt) | 15 - 35% | 25% | Yield increases with loading up to an optimum, then plateaus. |
| Molar Ratio (Alcohol:Acid) | 1:0.9 - 1:1.3 | 1:1.1 | Yield increases with a slight excess of the acid, then may decrease. |
| Reaction Temperature (°C) | 80 - 120°C | 110°C | Higher temperatures increase reaction rate but may promote side reactions. |
| Reaction Time (hours) | 1 - 4 hours | 2 hours | Yield increases with time until equilibrium is reached. |
Data is representative of typical esterification optimization studies, such as the synthesis of tert-butyl acetate. asianpubs.org
Chemical Hydrolysis and Derivatization Kinetics of Acemetacin tert-butyl ester
The cleavage of the tert-butyl ester group to regenerate the parent carboxylic acid, Acemetacin, is a key chemical transformation. This hydrolysis is typically performed under acidic conditions and is of significant interest for prodrug strategies or as a deprotection step in synthesis.
Mechanistic Studies of Ester Hydrolysis to Acemetacin
The acid-catalyzed hydrolysis of tert-butyl esters, including Acemetacin tert-butyl ester, proceeds through a mechanism that differs from that of most other esters. Due to the stability of the tertiary carbocation that can be formed, the reaction follows a unimolecular pathway known as the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. acsgcipr.orgoup.com
The mechanism involves the following steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Carbocation Formation: The bond between the alkyl oxygen and the tert-butyl group cleaves, forming a stable tert-butyl carbocation and the carboxylic acid (Acemetacin). This step is the rate-determining step of the reaction. oup.com
Deprotonation/Elimination: The tert-butyl carbocation can then react with a nucleophile (like water) to form tert-butanol or lose a proton to form isobutylene. acsgcipr.orgresearchgate.net
This AAL1 mechanism is favored for tertiary esters because the energy required to form the stable tertiary carbocation is less than the energy required for the bimolecular attack of water on the protonated ester (the AAC2 mechanism) that is common for primary and secondary esters. oup.com
The kinetics of tert-butyl ester hydrolysis are highly dependent on pH and temperature. Studies on tert-butyl formate (B1220265) have quantified the rate constants for neutral, acid-catalyzed, and base-catalyzed pathways.
| Pathway | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Neutral (kN) | (1.0 ± 0.2) × 10-6 s-1 | 78 ± 5 |
| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10-3 M-1s-1 | 59 ± 4 |
| Base-Catalyzed (kB) | 1.7 ± 0.3 M-1s-1 | 88 ± 11 |
Data derived from studies on tert-butyl formate hydrolysis and is representative of the kinetic behavior of tert-butyl esters. usgs.gov
Influence of Catalysts on Ester Cleavage
A variety of catalysts can be employed to facilitate the cleavage of the tert-butyl ester group, with the choice depending on the desired reaction conditions (e.g., mildness, selectivity) and the presence of other functional groups in the molecule.
Brønsted Acids: Strong acids are the most common catalysts for tert-butyl ester hydrolysis. Reagents such as trifluoroacetic acid (TFA), formic acid, phosphoric acid, and hydrochloric acid are highly effective. organic-chemistry.org The reaction often proceeds at room temperature or with gentle warming.
Lewis Acids: Lewis acids can also catalyze the cleavage. For instance, the acidolysis of aceclofenac tert-butyl ester is effectively carried out using aluminum trichloride (B1173362) in acetic acid. google.com Other Lewis acids like tin(II) chloride have also been reported for related transformations. organic-chemistry.org
Solid-Phase Catalysts: For cleaner reactions and easier workup, solid catalysts can be used. Silica gel has been shown to effect the cleavage of t-butyl esters in refluxing toluene. researchgate.net
Other Catalytic Systems: Milder and more selective methods have been developed. Molecular iodine has been reported as an efficient catalyst for the hydrolysis of tert-butyl esters in acetonitrile (B52724). researchgate.net Another novel system uses the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane for a mild, catalytic deprotection. organic-chemistry.orgacs.org
Enzymatic Catalysis: For ultimate selectivity and mildness, biocatalysts can be used. Specific lipases and esterases have been identified that can hydrolyze tert-butyl esters of protected amino acids, leaving other sensitive protecting groups intact. nih.gov
Formation of Impurities and By-products during Synthesis and Transformation
The synthesis and subsequent chemical transformations of Acemetacin tert-butyl ester are processes where the formation of impurities and by-products is a critical consideration for ensuring the final product's purity and quality. Impurities in pharmaceutical substances are compounds that lack therapeutic effects or could negatively impact the drug's stability and efficacy.
During the synthesis of Acemetacin tert-butyl ester, several process-related impurities can arise. These can include unreacted starting materials or intermediates. For instance, key precursors such as Indomethacin and 4-Chlorobenzoic Acid have been identified as potential impurities in the final product.
A significant by-product associated with the transformation of Acemetacin tert-butyl ester, and tert-butyl esters in general, is the corresponding carboxylic acid. orgsyn.org The tert-butyl ester group is known to be sensitive to acidic conditions, and its cleavage results in the formation of Acemetacin. This de-esterification can occur unintentionally during workup or purification steps, for example, through exposure to an acidic ion exchange resin used to remove other reagents. orgsyn.org The tert-butyl group itself is typically released as gaseous isobutene upon cleavage. acs.org
Table 1: Potential Impurities and By-products
| Compound Name | Type | Origin |
| Indomethacin | Process-related Impurity | Starting material or precursor. |
| 4-Chlorobenzoic Acid | Process-related Impurity | Starting material or precursor. |
| Acemetacin | By-product / Degradant | Cleavage of the tert-butyl ester. orgsyn.org |
| Acemetacin Impurity D | Related Substance | A structurally related compound. ncats.io |
Advanced Synthetic Approaches and Green Chemistry Considerations
Modern pharmaceutical synthesis increasingly focuses on advanced methodologies that improve efficiency, safety, and sustainability. For Acemetacin tert-butyl ester, this involves exploring techniques like flow chemistry and adhering to the principles of green chemistry, particularly in solvent selection.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and greater consistency. rsc.orgnih.gov This technology is well-suited for both the synthesis (esterification) and cleavage (de-esterification) of Acemetacin tert-butyl ester.
Esterification: The synthesis of tert-butyl esters can be efficiently performed in flow microreactor systems. rsc.orgrsc.org A hypothetical flow process for Acemetacin tert-butyl ester could involve continuously pumping a solution of Acemetacin and an esterifying agent (such as di-tert-butyl dicarbonate) with a catalyst through a heated reactor coil. nih.govresearchgate.net The short residence time in the reactor, often just a few minutes, can dramatically reduce reaction times and potentially minimize by-product formation compared to lengthy batch processes. nih.gov
De-esterification: The deprotection of tert-butyl esters is also amenable to continuous processing. nih.gov Reagent-free thermal hydrolysis can be achieved by passing a solution of the tert-butyl ester in a protic solvent through a plug flow reactor at high temperatures (120–240°C). acs.orgnih.gov This method avoids the need for strong acids, simplifying downstream processing. Alternatively, an acidic reagent could be mixed with the substrate stream just before entering the reactor, allowing for precise control over the reaction time and immediate quenching to prevent degradation. acs.org
Table 2: Advantages of Flow Chemistry for Acemetacin tert-butyl ester Processing
| Process | Potential Advantage | Rationale |
| Esterification | Increased Efficiency | Shorter reaction times and higher throughput. rsc.orgnih.gov |
| Improved Safety | Better control over reaction exotherms and smaller volumes of reactants at any given time. nih.gov | |
| Higher Purity | Minimized formation of thermal degradation by-products due to precise temperature control. nih.gov | |
| De-esterification | Reagent-Free Options | Thermal cleavage in a high-temperature/high-pressure flow reactor avoids strong acids. nih.gov |
| Controlled Conditions | Precise control of residence time can prevent degradation of the sensitive Acemetacin product. nih.gov | |
| In-situ Hydrolysis | By-products from a preceding reaction step can be utilized to drive in-situ hydrolysis in a continuous process. acs.org |
For the esterification reactions involved in synthesizing Acemetacin tert-butyl ester, moving away from hazardous solvents like Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) is a key goal. rsc.org Greener alternatives such as acetonitrile or dimethyl carbonate have been shown to be effective for similar transformations like the Steglich esterification. rsc.orgnih.govjove.com The selection of a solvent with a suitable boiling point and polarity can streamline the workup and purification, reducing the need for energy-intensive distillations or chromatography.
Table 3: Green Chemistry Solvent Selection Guide
| Category | Recommended | Problematic | Hazardous |
| Description | Preferred for use, lower environmental and safety impact. | Usable, but with known issues; substitution should be considered. | Use should be avoided or minimized due to significant health, safety, or environmental concerns. |
| Examples | Water, Ethanol, Isopropanol, Ethyl acetate, Acetonitrile, Dimethyl carbonate (DMC). rsc.orgnih.gov | Toluene, Methyl ethyl ketone (MEK), Tetrahydrofuran (THF), Heptane. | Dichloromethane (DCM), Chloroform, N,N-dimethylformamide (DMF), Diethyl ether, Benzene. rsc.org |
Structural Elucidation and Conformational Analysis of Acemetacin Tert Butyl Ester
Application of Advanced Spectroscopic Techniques for Structural Confirmation
Detailed spectroscopic data for Acemetacin (B1664320) tert-butyl ester is not available in published literature. While the techniques listed below are standard for structural confirmation, specific findings for this compound could not be located.
No specific ¹H NMR or ¹³C NMR spectroscopic data, such as chemical shifts (δ) and coupling constants (J), for Acemetacin tert-butyl ester have been published. For related compounds, NMR is a critical tool. For instance, solid-state ¹³C NMR has been used to differentiate between polymorphs of the parent drug, Acemetacin. researchgate.net However, without experimental data for the tert-butyl ester, a table of its specific NMR assignments cannot be generated.
The molecular weight of Acemetacin tert-butyl ester is confirmed as 471.93 g/mol , which would correspond to its molecular ion peak ([M]⁺) in a mass spectrum. nih.govncats.io However, detailed studies on its fragmentation pattern upon ionization in a mass spectrometer are not available. For esters, fragmentation often involves cleavage at the C-O bond adjacent to the carbonyl group. libretexts.org For tert-butyl esters specifically, a characteristic loss of a tert-butyl group or isobutylene (B52900) is common. nih.govresearchgate.netpearson.com Without experimental data, a precise fragmentation pathway and a corresponding data table cannot be constructed.
Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for Acemetacin tert-butyl ester are not documented in the available literature. IR spectroscopy would be expected to show characteristic absorption bands for its functional groups, including the ester and amide carbonyl (C=O) stretching vibrations, C-O stretching, and vibrations associated with the aromatic indole (B1671886) and chlorophenyl rings. Similarly, a UV-Vis spectrum would reveal the wavelengths of maximum absorbance (λmax) related to the electronic transitions within the conjugated π-electron systems of the molecule. However, no experimentally determined values have been published.
X-Ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of Acemetacin tert-butyl ester. Consequently, crucial data regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and precise atomic coordinates, are unknown. The crystal structure for the parent compound, Acemetacin monohydrate, has been determined, revealing a conformation similar to that of indomethacin (B1671933). koreascience.kr However, the introduction of the bulky tert-butyl ester group would significantly influence crystal packing and molecular conformation, making it impossible to extrapolate these findings to the ester derivative.
Computational Chemistry for Conformational Analysis and Molecular Dynamics
No dedicated computational chemistry studies on the conformational analysis, potential energy surfaces, or molecular dynamics of Acemetacin tert-butyl ester have been found in the scientific literature. Such studies are valuable for predicting the most stable three-dimensional shapes (conformers) of a molecule and understanding its flexibility. The presence of multiple rotatable bonds and the bulky tert-butyl group suggests that the molecule could adopt various conformations with different energy levels. Computational methods like Density Functional Theory (DFT) are often employed for such analyses, but the results for this specific compound are not available. researchgate.net
Influence of the tert-butyl Ester Moiety on Overall Molecular Flexibility
The tert-butyl group, with its three methyl groups branching from a central carbon, is sterically demanding. This bulkiness restricts the free rotation around the adjacent single bonds, particularly the ester's oxygen-carbon bond. In acemetacin tert-butyl ester, this steric hindrance forces the molecule to adopt conformations that minimize unfavorable steric interactions between the tert-butyl group and the rest of the molecule. This is a common phenomenon observed in other molecules containing a tert-butyl group, where it plays a crucial role in dictating the preferred three-dimensional arrangement. For instance, in tert-butylcyclohexane, the large tert-butyl group predominantly occupies the equatorial position to avoid destabilizing 1,3-diaxial interactions. researchgate.net
Research on various esters has shown that the size of the alcohol moiety has a direct effect on the rotational barriers and conformational equilibria. For example, studies on tert-butyl acetate (B1210297) have revealed that the bulky tert-butyl group increases the torsional barrier compared to smaller alkyl acetates. researchgate.net This increased barrier to rotation further underscores the role of the tert-butyl group in reducing molecular flexibility.
The synthesis and characterization of acemetacin tert-butyl ester have been reported, with techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy confirming its structure. google.com While detailed crystallographic data specifically for acemetacin tert-butyl ester is not widely available in the reviewed literature, the known structure of acemetacin monohydrate provides insight into the probable conformation of the core indole structure. koreascience.kr The addition of the bulky tert-butyl group would be expected to influence the orientation of the entire ester side chain relative to this core.
Preclinical Pharmacological and Biochemical Investigations of Acemetacin Tert Butyl Ester
In Vitro Enzymatic Bioconversion and Stability Studies
The stability and hydrolysis of Acemetacin (B1664320) tert-butyl ester are evaluated in different biological environments to predict its in vivo behavior. Esterases, a diverse group of enzymes, are responsible for the cleavage of the ester bond, releasing the active drug. The rate of this hydrolysis can vary significantly depending on the tissue and the specific esterase subtypes present. nih.gov
Table 1: Illustrative Hydrolysis Rates of Acemetacin tert-butyl ester in Different Biological Matrices
| Biological Matrix | Illustrative Half-life (t½) in minutes | Primary Esterases Involved |
| Rat Plasma | 45 | Carboxylesterases |
| Human Plasma | 60 | Carboxylesterases |
| Rat Liver Microsomes | 20 | Carboxylesterases (CES1, CES2) |
| Human Liver Microsomes | 30 | Carboxylesterases (hCE-1, hCE-2) |
| Rat Intestinal Lysate | 25 | Carboxylesterases |
| Note: The data in this table is illustrative and based on the expected behavior of ester prodrugs. Specific experimental data for Acemetacin tert-butyl ester is not available in the public domain. |
To further understand the enzymatic hydrolysis, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined. These parameters provide insight into the affinity of the enzyme for the substrate and the efficiency of the conversion process.
While specific kinetic data for the bioconversion of Acemetacin tert-butyl ester are not available, studies on similar ester prodrugs indicate that the enzymatic reaction follows Michaelis-Menten kinetics. researchgate.net The Km value would indicate the concentration of Acemetacin tert-butyl ester at which the hydrolysis rate is half of Vmax, and a lower Km would suggest a higher affinity of the esterases for the prodrug. The Vmax would represent the maximum rate of hydrolysis when the enzyme is saturated with the substrate.
Table 2: Illustrative Kinetic Parameters for the Hydrolysis of Acemetacin tert-butyl ester by Liver Microsomes
| Species | Illustrative Km (µM) | Illustrative Vmax (nmol/min/mg protein) |
| Rat | 150 | 50 |
| Human | 200 | 35 |
| Note: The data in this table is illustrative and based on typical kinetic values for ester prodrug hydrolysis. Specific experimental data for Acemetacin tert-butyl ester is not available in the public domain. |
Molecular Target Engagement and Mechanism of Action Studies (Intrinsic Activity)
The primary mechanism of action of Acemetacin is through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, indomethacin (B1671933). drugbank.comncats.io However, it is also important to investigate any potential direct effects of the prodrug itself.
As a prodrug, Acemetacin tert-butyl ester is expected to have low intrinsic activity towards the target enzymes, COX-1 and COX-2. ncats.io Studies on acemetacin have shown that it is a weaker inhibitor of prostaglandin (B15479496) synthesis compared to indomethacin. ncats.io Specifically, acemetacin has been demonstrated to be less potent than indomethacin at inhibiting COX-1 in gastric mucosa, while being equipotent in its effects on COX-2 in leucocytes. nih.gov This differential activity may contribute to a better gastric tolerance profile compared to indomethacin. nih.gov It is hypothesized that the bulkier tert-butyl ester group would further reduce direct interaction with the active site of COX enzymes. Derivatization of the carboxylate group in indomethacin to esters and amides has been shown to generate potent and selective COX-2 inhibitors. acs.org
The ability of Acemetacin tert-butyl ester to cross cell membranes and reach the intracellular environment where esterases are present is a key determinant of its efficacy. The lipophilicity of the prodrug plays a significant role in this process. The tert-butyl ester group is expected to increase the lipophilicity of the parent acemetacin molecule, potentially enhancing its passive diffusion across cell membranes. mdpi.comnih.gov
Pharmacokinetic Profiling in Preclinical Animal Models
Pharmacokinetic studies in preclinical animal models, such as rats and dogs, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Acemetacin tert-butyl ester. These studies provide critical information on the bioavailability of the prodrug and its conversion to the active metabolite in a whole-organism setting.
Following oral administration, Acemetacin tert-butyl ester is expected to be absorbed from the gastrointestinal tract. Its increased lipophilicity may lead to improved absorption compared to acemetacin. Once absorbed, it undergoes first-pass metabolism in the liver, where a significant portion is converted to acemetacin and subsequently to indomethacin. nih.gov The parent prodrug and its metabolites are then distributed throughout the body via the systemic circulation.
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are determined for both the prodrug and its active metabolite. While specific pharmacokinetic data for Acemetacin tert-butyl ester is not available, data for acemetacin shows a Tmax of approximately 2.5 hours and an apparent volume of distribution of 0.5-0.7 L/kg. drugbank.com The elimination half-life of acemetacin is around 4.5 hours. drugbank.com It is anticipated that the pharmacokinetic profile of Acemetacin tert-butyl ester would be characterized by its rapid conversion to acemetacin and indomethacin, with the plasma concentrations of the prodrug itself being transient.
Table 3: Illustrative Pharmacokinetic Parameters of Acemetacin tert-butyl ester in Rats Following Oral Administration
| Compound | Illustrative Tmax (h) | Illustrative Cmax (ng/mL) | Illustrative AUC (ng·h/mL) |
| Acemetacin tert-butyl ester | 0.5 | 50 | 100 |
| Acemetacin | 1.5 | 300 | 1200 |
| Indomethacin | 2.5 | 800 | 4000 |
| Note: The data in this table is illustrative and based on the expected pharmacokinetic profile of an ester prodrug. Specific experimental data for Acemetacin tert-butyl ester is not available in the public domain. |
Absorption and Distribution Characteristics of the Ester and its Metabolites
Preclinical studies indicate that following administration, ester prodrugs are often rapidly hydrolyzed in the body. researchgate.net In preclinical species such as rats, which exhibit high levels of esterase activity, this conversion can be particularly swift. researchgate.net It is anticipated that Acemetacin tert-butyl ester would undergo hydrolysis to form its active component, Acemetacin.
The absorption of Acemetacin is significant, although its systemic availability can be influenced by first-pass metabolism. nih.gov In animal models, the volume of distribution for Acemetacin is reported to be in the range of 0.5-0.7 L/kg. drugbank.com This suggests a moderate distribution into the tissues. A key characteristic of Acemetacin is its high affinity for plasma proteins, with binding exceeding 90%. drugbank.com This extensive protein binding can influence its distribution and availability to target tissues.
Lipid-soluble drugs tend to cross cell membranes more readily and distribute into the intracellular fluid of various tissues. currentseparations.com The addition of a tert-butyl ester group would likely increase the lipophilicity of the parent compound, potentially influencing its initial absorption and tissue penetration before its metabolic conversion to Acemetacin.
Table 1: Distribution Characteristics of Acemetacin
| Parameter | Value | Species |
|---|---|---|
| Apparent Volume of Distribution | 0.5-0.7 L/kg | Not Specified |
Excretion Pathways and Elimination Kinetics of Acemetacin tert-butyl ester and its Derived Acemetacin
The elimination of Acemetacin and its metabolites occurs through both renal and fecal routes. Approximately 40% of the administered dose of Acemetacin is excreted via the kidneys, while the remaining 60% is eliminated in the feces. drugbank.com
The elimination half-life of Acemetacin at a steady state has been determined to be approximately 4.5 hours. drugbank.com In preclinical studies with healthy subjects, the intravenous administration of Acemetacin resulted in a clearance rate of 4.59 ml/min/kg. drugbank.com For ester prodrugs, the pharmacokinetic profile, including the half-life, can be influenced by the rate of hydrolysis in plasma. researchgate.net In rat plasma, the degradation of some ester prodrugs is significantly catalyzed by plasma esterases. researchgate.net
Identification and Characterization of Preclinical Metabolites
Metabolic Pathways and Transformation Products in Biological Systems
The primary metabolic pathway for Acemetacin tert-butyl ester is presumed to be the esterolytic cleavage of the tert-butyl group to yield Acemetacin. Acemetacin itself is a prodrug and undergoes further significant metabolism.
The major metabolic transformation of Acemetacin is its own esterolytic cleavage to produce its main active metabolite, indomethacin. drugbank.com Beyond this, Acemetacin is also metabolized through O-demethylation and N-desacylation, resulting in inactive metabolites. drugbank.com A portion of these metabolites subsequently undergoes conjugation with glucuronic acid before excretion. drugbank.com The knowledge of metabolic pathways and the stability of metabolites are crucial in the early stages of drug development. currentseparations.com
The biotransformation of drugs can sometimes lead to the formation of reactive metabolites. For instance, the metabolism of the non-steroidal anti-inflammatory drug diclofenac (B195802) involves cytochrome P450-catalyzed oxidation to reactive quinone imine metabolites. nih.gov Similarly, acetaminophen (B1664979) is metabolized by cytochrome P450 enzymes to the toxic metabolite N-acetyl-p-benzoquinone imine. nih.govnih.gov While not specifically reported for Acemetacin, the formation of reactive intermediates is a general consideration in drug metabolism.
Table 2: Major Metabolites of Acemetacin
| Parent Compound | Metabolite | Metabolic Reaction | Activity |
|---|---|---|---|
| Acemetacin tert-butyl ester | Acemetacin | Ester Hydrolysis | Active |
| Acemetacin | Indometacin | Esterolytic Cleavage | Active |
| Acemetacin | O-desmethyl Metabolite | O-demethylation | Inactive |
| Acemetacin | N-desacyl Metabolite | N-desacylation | Inactive |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Systematic Modification of the tert-butyl Ester Moiety and its Impact on Bioconversion Kinetics
The bioconversion of an ester prodrug like Acemetacin (B1664320) tert-butyl ester into its active carboxylic acid form (Acemetacin) is a critical factor determining its pharmacokinetic profile. The rate of this hydrolysis is significantly influenced by the steric and electronic properties of the ester group. The tert-butyl group is known for its significant steric bulk, which generally imparts a higher degree of metabolic stability compared to smaller alkyl esters like methyl or ethyl esters. lgcstandards.comresearchgate.net This stability is due to the hindrance it provides against the approach of hydrolytic enzymes, such as carboxylesterases, which are primarily responsible for the bioconversion of ester prodrugs in the plasma and tissues. lgcstandards.com
A systematic modification of the tert-butyl moiety would involve synthesizing a series of analogs to probe the structure-kinetic relationships. For instance, replacing the tert-butyl group with other bulky alkyl groups or structurally different moieties could modulate the rate of hydrolysis.
Interactive Table: Hypothetical Bioconversion Rates of Acemetacin Ester Analogs
| Ester Moiety | Relative Steric Hindrance | Predicted Relative Rate of Hydrolysis | Rationale |
| Methyl | Low | Fast | Minimal steric hindrance allows for easy access by hydrolytic enzymes. |
| Ethyl | Low-Moderate | Moderate | Slightly more hindered than methyl but still readily hydrolyzed. |
| Isopropyl | Moderate | Slow | Increased branching slows enzymatic action compared to linear esters. |
| tert-Butyl | High | Very Slow | Significant steric bulk provides substantial protection against hydrolysis. lgcstandards.com |
| Cyclopropyl | Moderate | Slow | Ring strain and structure can influence enzyme binding and hydrolysis rate. |
| Phenyl | Moderate | Variable | Electronic effects (resonance) of the phenyl ring can influence the stability of the ester bond. researchgate.net |
Note: The data in this table is illustrative and based on general principles of ester hydrolysis. Specific experimental data for Acemetacin esters is required for validation.
Research on other ester prodrugs has shown that plasma from different species exhibits varying hydrolytic activities, indicating that the choice of animal model for preclinical studies is crucial. mdpi.com For Acemetacin tert-butyl ester, it would be expected that its conversion to Acemetacin is slower than that of the corresponding methyl or ethyl esters, potentially leading to a longer duration of action or altered tissue distribution.
Investigation of Substituent Effects on Chemical Stability and Reactivity
The chemical stability of Acemetacin tert-butyl ester, particularly its susceptibility to hydrolysis under non-enzymatic conditions (e.g., in different pH environments), is governed by the electronic and steric nature of its substituents. The tert-butyl group is a strong electron-donating group via induction, which can influence the reactivity of the adjacent carbonyl carbon. However, its primary influence is steric hindrance.
Under acidic or basic conditions, the hydrolysis of esters can proceed through different mechanisms. The bulky tert-butyl group can significantly slow down base-catalyzed hydrolysis (a BAc2 mechanism) by sterically hindering the approach of the hydroxide ion nucleophile. cadaster.eu Conversely, under strongly acidic conditions, tert-butyl esters can undergo hydrolysis via an AAL1 mechanism, which involves the formation of a stable tert-butyl carbocation. This pathway can sometimes be faster for tert-butyl esters compared to esters of primary or secondary alcohols. nih.govresearchgate.net
Development of QSAR Models for Predicting Hydrolysis Rates and Metabolic Fate
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, such as hydrolysis rate. alrasheedcol.edu.iq Developing a QSAR model for Acemetacin esters would involve synthesizing a series of analogs with varying ester groups and measuring their hydrolysis rates in relevant biological media (e.g., human plasma).
The model would use molecular descriptors calculated from the 3D structure of the molecules as independent variables. Key descriptors for predicting ester hydrolysis often include:
Steric parameters: Such as molar refractivity or Taft's steric parameter (Es), which quantify the bulkiness of the ester group.
Electronic parameters: Such as Hammett constants (σ) or calculated atomic charges, which describe the electronic influence of substituents on the reaction center.
Hydrophobicity parameters: Like the partition coefficient (logP), as lipophilicity can influence access to enzymes.
A typical multiple linear regression (MLR) QSAR equation might take the form: log(k_hyd) = c0 + c1(Es) + c2(σ) + c3*(logP) where k_hyd is the hydrolysis rate constant and c0-c3 are coefficients determined by the regression analysis.
Such models, once validated, could predict the metabolic stability of novel, unsynthesized Acemetacin esters, thereby guiding the design of prodrugs with desired pharmacokinetic profiles without the need for extensive initial synthesis and testing.
Computational Docking and Molecular Modeling to Elucidate Binding Interactions (if intrinsic activity is observed)
As Acemetacin tert-butyl ester is designed as a prodrug, it is not expected to have significant intrinsic activity at the cyclooxygenase (COX) enzymes, which are the targets of its active metabolite, indomethacin (B1671933). nih.gov The primary purpose of the ester is to be hydrolyzed to release the active drug. Therefore, molecular docking studies would more appropriately focus on the binding of indomethacin to COX-1 and COX-2 enzymes.
However, computational modeling could be valuable in another context: understanding the interaction of Acemetacin tert-butyl ester with the active site of hydrolytic enzymes like carboxylesterases. Docking simulations could help visualize how the bulky tert-butyl group fits within the enzyme's active site and explain the kinetic data observed for its hydrolysis. Such studies could reveal key amino acid residues that interact with the prodrug and provide a rationale for observed differences in hydrolysis rates between different ester analogs.
For a hypothetical docking study of Acemetacin tert-butyl ester with a human carboxylesterase, the analysis would focus on:
Binding energy: To predict the affinity of the prodrug for the enzyme.
Key interactions: Identifying hydrogen bonds, hydrophobic interactions, and steric clashes between the prodrug and the enzyme's active site residues.
Orientation: Determining the position of the ester bond relative to the catalytic triad (e.g., Ser-His-Asp) of the enzyme, which is necessary for hydrolysis to occur.
These computational insights could guide the design of ester prodrugs that are either rapidly cleaved or, conversely, more resistant to hydrolysis, depending on the desired therapeutic outcome.
Analytical Methodologies for Research Applications of Acemetacin Tert Butyl Ester
Development and Validation of Chromatographic Methods for Purity and Quantification
Chromatographic techniques are fundamental in the pharmaceutical analysis of Acemetacin (B1664320) tert-butyl ester, providing the high resolving power necessary to separate the analyte from impurities and degradation products. The development and validation of these methods are governed by international guidelines, such as those from the International Council for Harmonisation (ICH), ensuring they are suitable for their intended purpose.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of Acemetacin tert-butyl ester. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the nonpolar nature of the ester.
Method Development: A typical RP-HPLC method involves a C8 or C18 stationary phase, which provides effective separation based on hydrophobicity. The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.neteurjchem.comnih.gov The pH of the buffer is a critical parameter that must be controlled to ensure consistent retention and peak shape. Isocratic elution is often sufficient for simple purity tests, while gradient elution may be required for resolving a complex mixture of related substances. nih.gov
Detection: Due to the presence of a chromophore in the Acemetacin structure, Ultraviolet (UV) detection is the most straightforward and widely used technique. The detection wavelength is typically set at a maximum absorbance, often around 254 nm, to ensure high sensitivity. researchgate.netnih.gov For more comprehensive analysis, a Diode Array Detector (DAD) can be employed to acquire full UV spectra, aiding in peak identification and purity assessment.
Validation: Validation of the HPLC method ensures its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govijprajournal.com
Below is an interactive table summarizing typical parameters for a validated RP-HPLC method for the analysis of Acemetacin-related compounds.
| Parameter | Typical Condition/Value |
|---|---|
| Stationary Phase | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netnih.gov |
| Mobile Phase | Acetonitrile : Phosphate/Acetate Buffer (pH 2.9-6.5) researchgate.neteurjchem.com |
| Elution Mode | Isocratic or Gradient nih.gov |
| Flow Rate | 1.0 - 1.4 mL/min researchgate.netnih.gov |
| Detection | UV at ~254 nm nih.gov |
| Linearity (R²) | > 0.999 ijprajournal.com |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% nih.gov |
Gas Chromatography (GC) for Volatile By-products
While HPLC is suitable for the non-volatile Acemetacin tert-butyl ester, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile by-products from its synthesis or potential degradation. Such impurities can include residual solvents or reactants.
Common volatile compounds associated with the synthesis of a tert-butyl ester could include tert-butanol (B103910) (from the esterification agent) and solvents like dichloromethane (B109758) or tetrahydrofuran. nih.gov Headspace GC (HS-GC) is a particularly powerful technique for this application as it allows for the analysis of volatile compounds in a solid or liquid sample without complex extraction procedures. thermofisher.comscielo.br In HS-GC, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system, which is typically equipped with a Flame Ionization Detector (FID) for quantification. scielo.brispub.com
Mass Spectrometry-Based Techniques for Identification and Quantification in Complex Matrices
Mass spectrometry (MS), particularly when coupled with chromatography, provides unparalleled sensitivity and selectivity, making it indispensable for bioanalytical applications and metabolic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications
For the quantification of Acemetacin tert-butyl ester in complex biological matrices such as plasma or serum, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.net This technique is essential for pharmacokinetic studies.
Sample Preparation: Effective sample preparation is critical to remove interferences, such as proteins and phospholipids, from the biological matrix. Common strategies include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netresearchgate.net
Analysis: The chromatographic separation is performed using UPLC or HPLC, similar to the methods described in section 6.1.1, to resolve the analyte from matrix components. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like Acemetacin tert-butyl ester. Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov For instance, the protonated molecule [M+H]⁺ of the analyte would be selected as the precursor ion and fragmented, with a specific, stable fragment ion chosen for detection. mdpi.comjabonline.in
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling
GC-MS is a powerful tool for metabolic profiling, which involves the comprehensive analysis of endogenous and exogenous metabolites. The tert-butyl group in pharmaceuticals can be susceptible to metabolism, often through oxidation by cytochrome P450 enzymes. hyphadiscovery.comnih.gov A likely metabolic pathway for Acemetacin tert-butyl ester would be initial hydrolysis of the ester bond to form Acemetacin, followed by metabolism of the Acemetacin core.
Derivatization: Metabolites are often polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is required to increase their volatility and thermal stability. jfda-online.com A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert polar functional groups (e.g., carboxylic acids, hydroxyls) into their corresponding silyl (B83357) ethers and esters. oup.com
Analysis: The derivatized sample is then analyzed by GC-MS. The mass spectrometer provides identification of the metabolites based on their mass spectra and fragmentation patterns, which can be compared against spectral libraries. oup.com This allows for a detailed profile of the metabolic fate of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision, offering direct traceability to the International System of Units (SI). bwise.krkoreascience.kr
The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. ox.ac.uk For Acemetacin tert-butyl ester, the ¹H-NMR spectrum offers an ideal signal for quantification: the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. rsc.org This signal typically appears in a region of the spectrum with minimal overlap from other signals.
To perform a qNMR analysis, a precisely weighed amount of the Acemetacin tert-butyl ester sample is dissolved in a deuterated solvent along with a precisely weighed amount of a certified internal standard (IS). emerypharma.com The internal standard should be a stable compound with a simple spectrum and at least one signal that is well-resolved from the analyte signals. The purity of the analyte can then be calculated using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
I = Integral area of the signal
N = Number of protons for the integrated signal
M = Molar mass
W = Weight
P = Purity of the internal standard
To ensure accurate quantification, experimental parameters must be carefully optimized, particularly the relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified to allow for complete relaxation between scans. ox.ac.uk
Methodologies for Simultaneous Determination of Acemetacin tert-butyl ester and its Active Metabolite Acemetacin
The simultaneous quantification of Acemetacin tert-butyl ester and its primary active metabolite, Acemetacin, in biological matrices is crucial for pharmacokinetic and metabolic studies. While specific validated methods exclusively for this pair are not extensively documented in publicly available literature, established high-performance liquid chromatography (HPLC) methods for Acemetacin and its other significant metabolite, Indometacin, provide a strong foundation for developing a suitable analytical procedure. These methods can be adapted to concurrently measure Acemetacin tert-butyl ester and Acemetacin, given their structural similarities and expected differences in physicochemical properties.
The primary analytical technique suitable for this purpose is reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with ultraviolet (UV) detection. The principle of separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. Due to the presence of the bulky and lipophilic tert-butyl group, Acemetacin tert-butyl ester is anticipated to be more non-polar than Acemetacin. This increased lipophilicity would lead to a stronger interaction with the stationary phase, resulting in a longer retention time compared to Acemetacin under typical RP-HPLC conditions.
Several studies have detailed methods for the simultaneous determination of Acemetacin and Indometacin in human plasma, which can be modified for the analysis of Acemetacin tert-butyl ester and Acemetacin. researchgate.nettandfonline.comyakhak.orgoup.com These methods commonly employ a C18 column and a mobile phase consisting of a mixture of an acidic buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. researchgate.nettandfonline.comyakhak.org
A potential HPLC method for the simultaneous determination of Acemetacin tert-butyl ester and Acemetacin could be developed based on the conditions reported for Acemetacin and Indometacin analysis. A gradient elution may be preferable to ensure adequate separation and optimal peak shape for both compounds within a reasonable timeframe.
A sample preparation technique, such as liquid-liquid extraction with a solvent like ethyl acetate, is often employed to isolate the analytes from the biological matrix and minimize interference. tandfonline.com An internal standard, structurally similar to the analytes, would be essential for accurate quantification.
Detailed Research Findings
An eco-friendly HPLC method for Acemetacin and Indometacin used an XBridge Shield RP18 column with a mobile phase of ethanol (B145695) and ammonium (B1175870) acetate buffer (50 mM, pH 3.5) in a 60:40 (v/v) ratio, at a flow rate of 1 mL/min and UV detection at 254 nm. oup.com These established methods demonstrate the feasibility of separating structurally related compounds.
For the simultaneous determination of Acemetacin tert-butyl ester and Acemetacin, a gradient elution program would likely be necessary. The analysis could start with a higher proportion of the aqueous buffer to elute the more polar Acemetacin, followed by a gradual increase in the organic modifier concentration to elute the more non-polar Acemetacin tert-butyl ester. The exact gradient profile, flow rate, and detection wavelength would require optimization and validation to ensure adequate resolution, sensitivity, and accuracy.
The following data tables outline potential starting conditions for the development of a validated HPLC method, based on the cited literature for Acemetacin analysis.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH adjusted to 3.0-4.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Internal Standard | A structurally related compound not present in the sample |
Table 2: Illustrative Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 21.0 | 60 | 40 |
| 25.0 | 60 | 40 |
Derivatives, Prodrug Strategies, and Analog Development for Research
Synthesis and Characterization of Other Ester Derivatives of Acemetacin (B1664320)
The synthesis of ester derivatives of acemetacin involves the chemical modification of its carboxylic acid group. Esterification can be achieved through various standard organic synthesis methods. A common approach is the Fischer esterification, where acemetacin is reacted with an alcohol in the presence of an acid catalyst. Alternatively, more reactive acylating agents, such as acyl chlorides or anhydrides, can be used. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between the carboxylic acid and the alcohol. nih.govderpharmachemica.com
A variety of acemetacin esters have been synthesized for research purposes, each with unique physicochemical properties. For instance, the synthesis of the benzyl (B1604629) ester of acemetacin has been reported as an intermediate in the preparation of acemetacin itself. google.com The tetrahydropyranyl ester of acemetacin has also been described as a novel compound and intermediate. google.com
The characterization of these newly synthesized esters is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Infrared (IR) spectroscopy confirms the presence of the ester functional group. Mass Spectrometry (MS) is used to determine the molecular weight of the compound.
| Ester Derivative | Synthetic Method | Key Characterization Data |
|---|---|---|
| Acemetacin Methyl Ester | Fischer esterification with methanol (B129727) and an acid catalyst. | 1H NMR spectrum showing a singlet corresponding to the methyl ester protons. IR spectrum showing a characteristic C=O stretch for the ester. |
| Acemetacin Ethyl Ester | Reaction of acemetacin with ethanol (B145695) in the presence of a coupling agent like DCC. | 1H NMR spectrum exhibiting a triplet and a quartet for the ethyl group. Mass spectrum confirming the expected molecular weight. |
| Acemetacin Benzyl Ester | Reaction of an alkali metal salt of indomethacin (B1671933) with benzyl bromoacetate (B1195939). google.com | 1H NMR signals corresponding to the benzyl group protons. |
| Acemetacin Tetrahydropyranyl Ester | Esterification of acemetacin with tetrahydropyranyl chloroacetate (B1199739). google.com | Complex 1H NMR spectrum due to the tetrahydropyranyl ring. |
Exploration of Alternative Prodrug Strategies for Acemetacin through Chemical Modification
While simple esters are a common prodrug strategy, more advanced approaches can offer greater control over drug release and targeting. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govindexcopernicus.com This approach can be used to overcome various limitations of the parent drug.
One innovative strategy involves the development of platinum(IV) complexes of acemetacin. mdpi.comresearchgate.net In this approach, acemetacin is coordinated to a platinum(IV) scaffold. These complexes are designed to be stable in the bloodstream and release both the cytotoxic platinum agent and the anti-inflammatory acemetacin upon reduction within the tumor microenvironment. This creates a chemo-anti-inflammatory agent with the potential for synergistic effects. mdpi.comresearchgate.net
Another avenue of exploration is the creation of mutual prodrugs, where acemetacin is covalently linked to another therapeutic agent. For example, linking acemetacin to an antioxidant could provide a dual therapeutic effect, combating both inflammation and oxidative stress. The synthesis of such mutual prodrugs often involves the formation of an ester or amide linkage between the two parent molecules. nih.gov
Polymer-drug conjugates represent another sophisticated prodrug strategy. Here, acemetacin could be attached to a biocompatible polymer backbone, such as polyethylene (B3416737) glycol (PEG), via a cleavable linker. mdpi.com This can improve the drug's solubility, prolong its circulation time, and potentially achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
| Prodrug Strategy | Description | Potential Advantages |
|---|---|---|
| Platinum(IV) Complexes | Coordination of acemetacin to a platinum(IV) center. mdpi.comresearchgate.net | Targeted delivery of both a chemotherapeutic and an anti-inflammatory agent. |
| Mutual Prodrugs | Covalent linkage of acemetacin to another active drug molecule. nih.gov | Synergistic therapeutic effects and potentially altered pharmacokinetic profiles. |
| Polymer-Drug Conjugates | Attachment of acemetacin to a polymer backbone. mdpi.com | Improved solubility, extended half-life, and potential for passive targeting. |
Investigation of Structure-Dependent Release Kinetics of Acemetacin from Prodrugs
The efficacy of a prodrug is highly dependent on the rate and extent of its conversion to the active parent drug at the desired site of action. For ester prodrugs of acemetacin, this conversion is typically achieved through hydrolysis of the ester bond, which can be chemically or enzymatically mediated. karplab.netresearchgate.netscirp.org The rate of this hydrolysis is influenced by the chemical structure of the ester promoiety.
Generally, the steric bulk of the alcohol group used to form the ester plays a significant role in the rate of hydrolysis. Esters derived from smaller, less hindered alcohols, such as methanol or ethanol, are typically more susceptible to hydrolysis than those derived from bulkier alcohols like tert-butanol (B103910). The increased steric hindrance around the carbonyl group of the ester in acemetacin tert-butyl ester makes it more difficult for water molecules or the active site of an esterase enzyme to access and cleave the ester bond.
The electronic properties of the promoiety can also influence the hydrolysis rate. Electron-withdrawing groups near the ester linkage can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or an enzyme.
The release kinetics of acemetacin from its prodrugs can be studied in vitro using buffered solutions at different pH values to simulate various physiological environments, such as the stomach and intestines. The addition of esterase enzymes to these in vitro models can provide further insight into the rate of enzymatic cleavage. researchgate.netderpharmachemica.com
| Acemetacin Ester Prodrug | Structural Feature of Promoiety | Predicted Relative Rate of Hydrolysis | Rationale |
|---|---|---|---|
| Acemetacin Methyl Ester | Small, sterically unhindered | Fast | Minimal steric hindrance allows for easy access of water or esterases to the ester linkage. |
| Acemetacin Ethyl Ester | Slightly larger than methyl | Moderate | Slightly increased steric bulk compared to the methyl ester. |
| Acemetacin tert-Butyl Ester | Bulky, sterically hindered | Slow | Significant steric hindrance from the tert-butyl group impedes the approach of nucleophiles. |
| Acemetacin Benzyl Ester | Bulky with electronic effects | Slow to Moderate | Steric bulk of the benzyl group slows hydrolysis, but electronic effects can also play a role. |
Design and Synthesis of Acemetacin tert-butyl ester Analogs for Biological Probe Development
The development of analogs of acemetacin tert-butyl ester as biological probes is a valuable strategy for studying its mechanism of action, cellular uptake, and distribution. Biological probes are molecules designed to investigate and visualize biological processes.
One common approach is the development of fluorescent probes. broadpharm.com This can be achieved by attaching a fluorescent dye, or fluorophore, to the acemetacin molecule. The fluorophore can be chosen based on its photophysical properties, such as its excitation and emission wavelengths. broadpharm.com The point of attachment on the acemetacin molecule would need to be carefully selected to minimize disruption of its biological activity. A fluorescent analog of acemetacin could be used in fluorescence microscopy to visualize its localization within cells or tissues. nih.gov Studies have explored the use of fluorescence quenching for the assessment of acemetacin. nih.gov
Another type of biological probe is an affinity-based probe, which is designed to specifically bind to the biological target of the drug. These probes can be used to identify and isolate the target protein(s) of acemetacin. For example, an analog of acemetacin could be synthesized with a reactive group that can form a covalent bond with its target protein upon binding.
The synthesis of these probes requires careful planning to incorporate the desired functionality without significantly altering the parent molecule's interaction with its biological target.
| Type of Biological Probe | Structural Modification to Acemetacin tert-butyl ester | Research Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). broadpharm.combroadpharm.com | Visualization of drug distribution in cells and tissues using fluorescence microscopy. nih.gov |
| Biotinylated Probe | Attachment of a biotin (B1667282) molecule. | Affinity purification of the drug's target protein(s) using streptavidin-coated beads. |
| Photoaffinity Probe | Incorporation of a photoactivatable group (e.g., an azide (B81097) or diazirine). | Covalent labeling and identification of the drug's binding partners upon UV irradiation. |
| Radiolabeled Probe | Incorporation of a radioactive isotope (e.g., 3H or 14C). | Quantitative analysis of drug binding and metabolism. |
Theoretical and Computational Chemistry Studies of Acemetacin Tert Butyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in understanding the electronic structure and predicting the reactivity of molecules like Acemetacin (B1664320) tert-butyl ester. These computational methods, such as Density Functional Theory (DFT), provide insights into the molecule's behavior at a subatomic level. researchgate.net
By optimizing the molecular geometry in its ground state, researchers can predict various electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.netmdpi.com
Furthermore, Molecular Electrostatic Potential (MEPS) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attacks. researchgate.net These maps are instrumental in understanding intermolecular interactions. Another valuable tool is the Natural Bond Orbital (NBO) analysis, which examines charge transfer within the molecule and the energies of hydrogen bonds. researchgate.net
The reactivity of the tert-butyl ester group itself is a subject of interest. Acid-catalyzed hydrolysis of tert-butyl esters often proceeds through a different mechanism (AAL1) involving the cleavage of the alkyl-oxygen bond, which can lead to increased reactivity compared to other esters. mdpi.com This unique reactivity can be explored and explained through quantum chemical calculations.
Table 1: Calculated Electronic Properties of Acemetacin Tert-Butyl Ester (Hypothetical Data)
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added to the molecule. |
| Ionization Potential | 6.8 eV | Energy required to remove an electron from the molecule. |
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
To explore the vast conformational landscape of a flexible molecule like Acemetacin tert-butyl ester, molecular mechanics and molecular dynamics (MD) simulations are indispensable tools. mdpi.com These methods allow for the sampling of different spatial arrangements of the atoms, providing insights into the molecule's flexibility and preferred shapes.
Molecular mechanics employs classical physics to model the potential energy of a system as a function of its atomic coordinates. This approach is computationally less demanding than quantum mechanics, making it suitable for large systems and extensive conformational searches. nih.gov
Molecular dynamics simulations build upon molecular mechanics by introducing the element of time, solving Newton's equations of motion for the atoms in the system. mdpi.com This provides a dynamic picture of the molecule's behavior, including its vibrational and rotational motions, and how it explores different conformations over time. A typical MD simulation involves placing the molecule in a simulated environment, such as a box of water molecules, and running the simulation for a specific duration, often in the nanosecond range. mdpi.comnih.gov
Table 2: Key Parameters in Molecular Dynamics Simulations of Acemetacin Tert-Butyl Ester (Illustrative)
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent environment. | TIP3P, SPC/E for water |
| Ensemble | The statistical mechanical ensemble used for the simulation. | NPT (constant Number of particles, Pressure, and Temperature) |
| Simulation Time | The duration of the simulation. | 10-100 nanoseconds |
| Time Step | The integration time step for solving the equations of motion. | 2 femtoseconds |
| Temperature | The temperature at which the simulation is run. | 300 K |
In Silico Prediction of Potential Biotransformation Pathways and Metabolites
Computational methods, often referred to as in silico tools, are increasingly used to predict the metabolic fate of drug molecules. core.ac.uk These approaches can forecast potential biotransformation pathways and the resulting metabolites, providing valuable information early in the drug discovery process. longdom.org
The biotransformation of a xenobiotic compound like Acemetacin tert-butyl ester is a complex process primarily mediated by enzymes. longdom.org In silico models can simulate these metabolic reactions, which are broadly categorized into Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation with endogenous molecules. longdom.org
For Acemetacin tert-butyl ester, a primary metabolic pathway would likely involve the hydrolysis of the tert-butyl ester group by esterases to yield acemetacin. longdom.org Other potential sites of metabolism on the acemetacin backbone could include O-demethylation of the methoxy (B1213986) group and hydroxylation of the aromatic rings, processes often catalyzed by cytochrome P450 enzymes. researchgate.net
Predictive software and databases can be used to identify which specific enzymes are likely to metabolize the compound and the chemical structures of the resulting metabolites. researchgate.net This information helps in understanding the compound's potential for forming active or reactive metabolites.
Table 3: Predicted Major Metabolites of Acemetacin Tert-Butyl Ester
| Parent Compound | Predicted Metabolite | Biotransformation Reaction | Primary Enzyme Class |
| Acemetacin tert-butyl ester | Acemetacin | Ester Hydrolysis | Esterases |
| Acemetacin | O-desmethyl-acemetacin | O-Demethylation | Cytochrome P450 |
| Acemetacin | Hydroxy-acemetacin | Aromatic Hydroxylation | Cytochrome P450 |
| Acemetacin | Acemetacin glucuronide | Glucuronidation | UDP-glucuronosyltransferases |
Computational Design of Novel Analogs based on Predicted Properties
The insights gained from quantum chemical calculations, molecular dynamics simulations, and biotransformation predictions can be leveraged for the computational design of novel analogs of Acemetacin tert-butyl ester with improved properties. nih.gov This rational design approach aims to optimize the molecule's characteristics, such as its efficacy, selectivity, or metabolic stability.
For instance, if a particular metabolite is found to be undesirable, the parent molecule can be chemically modified at the metabolic site to block or alter its biotransformation. This concept is sometimes referred to as creating a "metabolic soft spot" or, conversely, a "metabolic hard spot." longdom.org
Structure-activity relationship (SAR) studies, often aided by computational methods, can guide the design of new analogs. tandfonline.com By systematically modifying different parts of the molecule and evaluating the effect on its predicted properties, researchers can identify modifications that are likely to lead to improved compounds. For example, replacing the tert-butyl ester with other ester groups or amides could modulate the compound's reactivity and metabolic stability. acs.org
Computational tools can also be used to screen virtual libraries of potential analogs against a biological target, a process known as virtual screening. researchgate.net This allows for the rapid evaluation of a large number of compounds in silico, prioritizing the most promising candidates for synthesis and experimental testing.
Future Directions and Emerging Research Avenues for Acemetacin Tert Butyl Ester
Application of Advanced High-Throughput Screening in Esterase Activity Profiling
The tert-butyl ester moiety of Acemetacin (B1664320) tert-butyl ester is susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in biological systems. Understanding the rate and extent of this bioconversion is crucial for interpreting any preclinical studies. High-throughput screening (HTS) offers a powerful methodology to rapidly profile the activity of a wide array of esterases on this compound.
Future research could employ HTS to:
Identify specific esterases responsible for the hydrolysis of Acemetacin tert-butyl ester. This can be achieved by screening a library of purified or expressed esterases. nih.gov
Quantify kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the most active esterases.
Develop and validate HTS assays for this specific substrate. A common approach involves the use of coupled enzymatic reactions where the product of the ester hydrolysis (e.g., acetic acid) initiates a cascade leading to a detectable signal, such as the formation of NADH, which can be measured spectrophotometrically. nih.gov
A typical HTS workflow for esterase activity profiling against Acemetacin tert-butyl ester could involve the steps outlined in the table below.
| Step | Description | Key Considerations |
| 1. Assay Development | Design of a robust and sensitive assay to detect the hydrolysis of Acemetacin tert-butyl ester. | The assay should be optimized for miniaturization (e.g., 96- or 384-well plates), have a good signal-to-noise ratio, and use stable and cost-effective reagents. nih.gov |
| 2. Enzyme Library Screening | Screening a diverse library of esterases (e.g., from different species or tissues) to identify enzymes that hydrolyze the compound. | The library should be representative of the esterases found in relevant preclinical models. |
| 3. Hit Confirmation | Re-testing of the primary "hits" to confirm their activity and rule out false positives. | This step is crucial for validating the initial screening results. |
| 4. Dose-Response Analysis | Performing kinetic studies on the confirmed hits to determine their potency and efficacy. | This provides quantitative data on the enzyme-substrate interaction. |
Such studies would provide invaluable data for designing and interpreting preclinical experiments by predicting the stability of Acemetacin tert-butyl ester in different biological matrices.
Integration of Omics Technologies for Comprehensive Biological Impact Assessment in Preclinical Systems
While Acemetacin tert-butyl ester is primarily considered an intermediate, its potential biological activity, either intrinsic or through its hydrolysis to acemetacin, warrants a thorough investigation. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to assess the biological impact of this compound in preclinical systems. ecetoc.orgpnnl.gov
Future research directions in this area include:
Transcriptomic analysis of cells or tissues exposed to Acemetacin tert-butyl ester to identify changes in gene expression patterns. This could reveal pathways affected by the compound and provide insights into its mechanism of action.
Proteomic studies to identify changes in protein expression and post-translational modifications. This would complement the transcriptomic data and provide a more direct measure of the functional changes in the cell.
Metabolomic profiling to analyze changes in the levels of endogenous metabolites. This can provide a snapshot of the metabolic state of the system and identify any metabolic perturbations caused by the compound. uantwerpen.be
By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the biological effects of Acemetacin tert-butyl ester, identify potential biomarkers of exposure or effect, and generate hypotheses about its potential applications or risks.
Exploration of Nanoformulations for Research Applications (e.g., enhanced delivery to specific preclinical compartments)
The physicochemical properties of Acemetacin tert-butyl ester, such as its potential for poor water solubility, may limit its utility in certain research applications. Nanoformulations offer a promising strategy to overcome such limitations and enhance the delivery of the compound to specific preclinical compartments. researchgate.net
Future research could focus on:
Developing various nanoformulations of Acemetacin tert-butyl ester, such as polymeric nanoparticles, lipid-based nanocarriers (e.g., solid lipid nanoparticles or nanostructured lipid carriers), and nanoemulsions.
Characterizing the physicochemical properties of these nanoformulations, including particle size, surface charge, drug loading, and release kinetics.
Evaluating the in vitro and in vivo performance of the nanoformulations in terms of their stability, biocompatibility, and ability to deliver the compound to target sites. tandfonline.com
The use of nanoformulations could enable researchers to achieve more controlled and targeted delivery of Acemetacin tert-butyl ester in preclinical studies, leading to more reliable and reproducible results.
| Nanoformulation Type | Potential Advantages for Acemetacin tert-butyl ester Research |
| Polymeric Nanoparticles | Controlled and sustained release, potential for surface modification for targeted delivery. |
| Lipid-Based Nanocarriers | High biocompatibility, ability to encapsulate lipophilic compounds. |
| Nanoemulsions | High drug-loading capacity, ease of preparation. |
| Nanozymes | Can combine the delivery of the compound with catalytic activity for specific applications. tandfonline.commdpi.com |
Investigation of Polymorphism and Solid-State Properties of Acemetacin tert-butyl ester for Stability and Formulation Research
The solid-state properties of a compound, including its crystalline form (polymorphism), can significantly impact its stability, solubility, and bioavailability. fda.govscielo.br A thorough investigation of the polymorphism and solid-state properties of Acemetacin tert-butyl ester is essential for its development as a research tool and for understanding its behavior in different formulation and storage conditions.
Future research in this area should aim to:
Screen for different polymorphic forms of Acemetacin tert-butyl ester using various crystallization techniques.
Characterize the identified polymorphs using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Determine the relative stability of the different polymorphs under various conditions of temperature and humidity.
Investigate the impact of polymorphism on the physicochemical properties of the compound, such as its solubility and dissolution rate. wiley-vch.de
Understanding the solid-state chemistry of Acemetacin tert-butyl ester will be critical for ensuring the consistency and reliability of preclinical research findings.
Advanced Biocatalytic Approaches for Esterification and De-esterification Processes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical methods for the synthesis and modification of organic compounds. medcraveonline.com Advanced biocatalytic approaches could be explored for the esterification and de-esterification of Acemetacin tert-butyl ester.
Future research directions include:
Enzymatic synthesis of Acemetacin tert-butyl ester: Investigating the use of lipases or other esterases to catalyze the esterification of acemetacin with tert-butanol (B103910). This could provide a more selective and environmentally friendly synthetic route compared to conventional chemical methods. researchgate.net
Enzymatic de-esterification: Exploring the use of specific esterases to control the hydrolysis of Acemetacin tert-butyl ester to acemetacin. This could be useful for developing prodrug strategies or for controlled release applications.
Immobilization of enzymes: Developing immobilized enzyme systems for the continuous synthesis or hydrolysis of Acemetacin tert-butyl ester. Immobilization can improve the stability and reusability of the biocatalyst, making the process more cost-effective. acs.org
These biocatalytic approaches could not only provide more sustainable methods for working with Acemetacin tert-butyl ester but also open up new possibilities for its application in various research contexts.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing ACEMETACINTERT-BUTYLESTER, and how should data interpretation be validated?
- Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural elucidation. Validate interpretations by cross-referencing spectral data with computational predictions (e.g., density functional theory for NMR shifts) and comparing with analogous compounds in literature . For purity assessment, employ HPLC or GC-MS, ensuring calibration with certified reference standards. Document all parameters (e.g., solvent, temperature) to enable replication .
Q. How can researchers design a reproducible synthesis protocol for ACEMETACINTYL-BUTYLESTER?
- Answer : Follow a stepwise approach:
Literature Review : Identify existing synthetic routes for structurally similar esters using databases like SciFinder or Reaxys .
Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst loading, reaction time).
Validation : Replicate the protocol ≥3 times under identical conditions, reporting mean yields and standard deviations. Include detailed procedures for purification (e.g., column chromatography gradients) .
- Reference Table:
| Variable Tested | Range Investigated | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% | +15% |
| Reaction Time | 12–24 h | 18 h | +10% |
Q. What criteria should guide the selection of solvents for this compound in kinetic studies?
- Answer : Prioritize solvents with low nucleophilicity to avoid side reactions (e.g., dichloromethane, acetonitrile). Validate solvent inertness via control experiments (e.g., monitoring baseline stability in UV-Vis spectroscopy). Use the Hansen solubility parameters to predict compatibility .
Advanced Research Questions
Q. How can contradictory data in this compound’s stability studies under varying pH conditions be resolved?
- Answer :
Data Audit : Re-examine experimental conditions (e.g., buffer ionic strength, temperature control) for consistency .
Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers.
Mechanistic Probes : Use LC-MS to detect degradation byproducts and propose reaction pathways. Compare with computational models (e.g., molecular dynamics simulations of hydrolysis) .
- Example Workflow:
Hypothesis → Controlled Replicates → Analytical Validation → Mechanistic Confirmation
Q. What strategies are effective in elucidating the metabolic pathways of this compound in vitro?
- Answer :
- Experimental Design :
Incubation Systems : Use human liver microsomes or hepatocytes, controlling for enzyme activity (e.g., CYP450 inhibitors).
Analytical Methods : Employ LC-HRMS with isotopic labeling to track metabolite formation.
Data Integration : Cross-reference with metabolic prediction software (e.g., MetaSite) .
- Validation : Compare results across ≥2 independent labs and publish raw chromatographic data in supplementary materials .
Q. How should researchers address discrepancies between computational and experimental binding affinity data for this compound?
- Answer :
Model Refinement : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better reflect experimental conditions.
Experimental Replication : Validate isothermal titration calorimetry (ITC) data with surface plasmon resonance (SPR).
Error Analysis : Quantify uncertainties in both computational (e.g., sampling efficiency) and experimental methods (e.g., instrument calibration) .
Methodological Best Practices
Q. What ethical and procedural standards apply when publishing this compound data?
- Answer :
- Data Integrity : Archive raw spectra, chromatograms, and crystallographic files in repositories like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for hazardous material handling (e.g., OSHA protocols) .
Q. How can researchers leverage interdisciplinary approaches to study this compound’s environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
